molecular formula C15H12Cl2N2O2S B5361602 2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole

2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole

Cat. No. B5361602
M. Wt: 355.2 g/mol
InChI Key: PFNUGRUXMBYGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole, also known as DBIB, is a benzimidazole derivative that has gained attention in the scientific community due to its potential therapeutic applications. DBIB is a small molecule that has been found to have a wide range of biological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammatory mediators. In addition, this compound has been found to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole has several advantages for use in lab experiments, including its small size and ease of synthesis. However, this compound also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in vivo. In addition, further studies are needed to determine the safety and toxicity of this compound and to optimize its pharmacological properties.

Synthesis Methods

2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1H-benzimidazole in the presence of a base. Other methods include the reaction of 2-aminoethylsulfonic acid with 3,4-dichlorobenzoyl chloride followed by cyclization with 1H-benzimidazole.

Scientific Research Applications

2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole has been found to have a variety of potential therapeutic applications, including as an anti-inflammatory agent, an anti-tumor agent, and a neuroprotective agent. In addition, this compound has been found to have antimicrobial activity against a variety of bacteria and fungi.

properties

IUPAC Name

2-[2-(3,4-dichlorophenyl)sulfonylethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c16-11-6-5-10(9-12(11)17)22(20,21)8-7-15-18-13-3-1-2-4-14(13)19-15/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNUGRUXMBYGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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